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Abstract

4,5-O-Dicaffeoylquinic acid methyl ester is a naturally occurring phenylpropanoid found in
various medicinal plants, notably in the flower buds of Lonicera japonica Thunb. This
compound has garnered significant scientific interest due to its potent biological activities,
including antioxidant and antiviral properties. This technical guide provides a comprehensive
overview of the chemical structure, physicochemical properties, and known biological activities
of 4,5-O-Dicaffeoylquinic acid methyl ester. Detailed experimental protocols for its isolation and
for the assessment of its antioxidant and antiviral activities are also presented. Furthermore,
this guide elucidates the compound's mechanism of action, particularly its interaction with the
Keapl/Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.

Chemical Structure and Identification

4,5-O-Dicaffeoylquinic acid methyl ester is a derivative of quinic acid, where two caffeoyl
groups are esterified at the 4 and 5 positions of the quinic acid core, and the carboxylic acid
function is present as a methyl ester.
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Table 1: Chemical Identification of 4,5-O-Dicaffeoylquinic Acid Methyl Ester

Identifier Value

Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-
IUPAC Name dihydroxyphenyl)prop-2-enoylJoxy]-1,5-

dihydroxycyclohexane-1-carboxylate[1]

4,5-Di-O-caffeoylquinic acid methyl ester, 4,5-

Synonym(s) COME

CAS Number 188742-80-5[1]

Molecular Formula C26H26012[1]

Molecular Weight 530.48 g/mol [1]

Chemical Class Phenylpropanoid, Caffeoylquinic acid derivative

Physicochemical Properties

Detailed experimental data on the physicochemical properties of 4,5-O-Dicaffeoylquinic acid
methyl ester are limited in the available literature. The data presented below are for the closely
related compound, 4,5-Dicaffeoylquinic acid, unless otherwise specified for the methyl ester.

Table 2: Physicochemical Properties

Property Value Notes
Appearance Solid For the methyl ester.
Melting Point 234 - 238 °C[1] For 4,5-Dicaffeoylquinic acid.
- Soluble in DMSO, Pyridine, For the methyl ester.
Solubility o ]
Methanol, Ethanol Quantitative data not available.
Storage Temperature -20°C For the methyl ester.

Spectroscopic Data
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Comprehensive spectroscopic data for 4,5-O-Dicaffeoylquinic acid methyl ester are not readily
available. The identification of this compound in natural extracts is typically confirmed by a
combination of LC/MS and NMR techniques. The data for the parent compound, 4,5-
Dicaffeoylquinic acid, are provided for reference.

Table 3: Spectroscopic Data for 4,5-Dicaffeoylquinic Acid

Technique Key Observations

Spectral data available, but specific chemical
13C NMR shifts for the methyl ester are not detailed in the

provided search results.

The mass spectrum of 4,5-dicaffeoylquinic acid

shows a molecular ion [M-H]~ at m/z 515. Key
Mass Spectrometry fragment ions are observed at m/z 353, 179,

and 173, corresponding to the loss of caffeoyl

and quinic acid moieties.

Biological Activities and Mechanism of Action

4,5-O-Dicaffeoylquinic acid methyl ester exhibits significant antioxidant and antiviral activities.

Antioxidant Activity and the Keap1/Nrf2 Signaling
Pathway

The antioxidant properties of 4,5-O-Dicaffeoylquinic acid methyl ester are attributed to its ability
to scavenge free radicals and to modulate endogenous antioxidant defense systems. A key
mechanism is the activation of the Keapl/Nrf2 signaling pathway.[2]

Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor,
Keapl, which facilitates its degradation. Upon exposure to oxidative stress or in the presence
of activators like 4,5-O-Dicaffeoylquinic acid methyl ester, Keapl is modified, leading to the
release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant
Response Element (ARE) in the promoter region of various antioxidant genes, leading to their
transcription. This results in the increased synthesis of protective enzymes such as heme
oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
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Fig. 1: Activation of the Keap1/Nrf2 pathway by 4,5-O-Dicaffeoylquinic acid methyl ester.

Antiviral Activity

4,5-0O-Dicaffeoylquinic acid methyl ester has demonstrated potent in vitro antiviral activity
against the Respiratory Syncytial Virus (RSV). The reported ICso value is 0.63 pg/mL.[3] The
precise mechanism of its anti-RSV activity is still under investigation but may involve the
inhibition of viral entry or replication.

Experimental Protocols
Isolation from Lonicera japonica

The following is a general workflow for the isolation and purification of 4,5-O-Dicaffeoylquinic
acid methyl ester from the flower buds of Lonicera japonica.
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Fig. 2: General workflow for the isolation of 4,5-O-Dicaffeoylquinic acid methyl ester.

A detailed protocol involves the following steps:

« Extraction: The dried and powdered flower buds of Lonicera japonica are extracted with 75%
ethanol at room temperature. The solvent is then removed under reduced pressure to obtain
a crude extract.[4]
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» Solvent Partitioning: The crude extract is suspended in water and partitioned successively
with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate
compounds based on their polarity. The fraction containing the target compound is collected.

[4]

o Column Chromatography: The enriched fraction is subjected to multiple rounds of column
chromatography. A common approach involves initial separation on a silica gel column,
followed by further purification using Sephadex LH-20 or other reverse-phase materials.

o Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification is
typically achieved by preparative HPLC to yield the pure compound.[5][6]

e Structure Elucidation: The structure of the isolated compound is confirmed using
spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic
Resonance (NMR) spectroscopy. Purity is assessed by analytical HPLC.[5]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant activity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color.
In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is
reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm
is proportional to the antioxidant activity.

Protocol:

o Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in the dark.

o Preparation of sample solutions: Prepare a stock solution of 4,5-O-Dicaffeoylquinic acid
methyl ester in methanol. From the stock solution, prepare a series of dilutions to obtain
different concentrations.

e Reaction: In a 96-well plate, add 100 pL of each sample dilution to a well. Then, add 100 L
of the DPPH solution to each well. For the control, add 100 pL of methanol instead of the
sample solution.
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« Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
o Measurement: Measure the absorbance at 517 nm using a microplate reader.

o Calculation: The percentage of DPPH radical scavenging activity is calculated using the
following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the control and A_sample is the absorbance of the
sample.

e |ICso Determination: The ICso value (the concentration of the compound that scavenges 50%
of the DPPH radicals) can be determined by plotting the scavenging activity against the
concentration of the compound.

Antiviral Plaque Reduction Assay (for RSV)

This assay is used to determine the concentration of an antiviral compound that inhibits the
formation of viral plaques.

Principle: A monolayer of host cells is infected with the virus in the presence of different
concentrations of the test compound. The formation of plaques, which are localized areas of
cell death caused by viral replication, is then quantified.

Protocol:

o Cell Culture: Seed a suitable host cell line for RSV (e.g., HEp-2 cells) in 24-well plates and
grow until a confluent monolayer is formed.

 Virus Infection: The cell monolayers are washed and then infected with a known amount of
RSV.

o Compound Treatment: Immediately after infection, the virus-containing medium is removed,
and the cells are overlaid with a medium (often containing carboxymethylcellulose or agar)
containing serial dilutions of 4,5-O-Dicaffeoylquinic acid methyl ester. A well with no
compound serves as a virus control, and a well with no virus serves as a cell control.

 Incubation: The plates are incubated for a period that allows for plaque formation (typically 3-
5 days).
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» Plaque Visualization: After incubation, the overlay medium is removed, and the cells are
fixed and stained (e.g., with crystal violet) to visualize the plaques.

» Plaque Counting: The number of plaques in each well is counted.

o Calculation: The percentage of plaque reduction is calculated for each compound
concentration relative to the virus control.

e |Cso Determination: The ICso value (the concentration of the compound that reduces the
number of plaques by 50%) is determined from a dose-response curve.

Conclusion

4,5-0-Dicaffeoylquinic acid methyl ester is a promising natural product with significant
antioxidant and antiviral activities. Its ability to modulate the Keapl/Nrf2 signaling pathway
highlights its potential as a therapeutic agent for diseases associated with oxidative stress.
Further research is warranted to fully elucidate its pharmacological profile, including its in vivo
efficacy, safety, and the precise molecular mechanisms underlying its biological effects. The
experimental protocols provided in this guide offer a framework for researchers to further
investigate this interesting molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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